molecular formula C12H18ClNO2 B13102874 2-Aminoethyl 2-phenylbutanoate hydrochloride

2-Aminoethyl 2-phenylbutanoate hydrochloride

Cat. No.: B13102874
M. Wt: 243.73 g/mol
InChI Key: CCQSBOQOGSBVCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl 2-phenylbutanoate hydrochloride typically involves the esterification of 2-phenylbutanoic acid with 2-aminoethanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl 2-phenylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Aminoethyl 2-phenylbutanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminoethyl 2-phenylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoethyl 2-phenylbutanoate hydrochloride is unique due to its specific combination of an aminoethyl group and a phenylbutanoate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

2-aminoethyl 2-phenylbutanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-2-11(12(14)15-9-8-13)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H

InChI Key

CCQSBOQOGSBVCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN.Cl

Origin of Product

United States

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